molecular formula C15H10N4O2 B11182830 2-(1,3-Benzoxazol-2-ylamino)quinazolin-4-ol

2-(1,3-Benzoxazol-2-ylamino)quinazolin-4-ol

Cat. No.: B11182830
M. Wt: 278.26 g/mol
InChI Key: RLXIOEIZRDLFJW-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)quinazolin-4-ol is a heterocyclic compound that features both benzoxazole and quinazoline moieties These structures are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylamino)quinazolin-4-ol typically involves the condensation of 2-aminobenzoxazole with 2-chloroquinazolin-4-ol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylamino)quinazolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, MCPBA; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol; lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-ylamino)quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinase receptors, which play a role in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzoxazol-2-ylamino)quinazolin-4-ol stands out due to its unique combination of benzoxazole and quinazoline moieties, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C15H10N4O2

Molecular Weight

278.26 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-3H-quinazolin-4-one

InChI

InChI=1S/C15H10N4O2/c20-13-9-5-1-2-6-10(9)16-14(18-13)19-15-17-11-7-3-4-8-12(11)21-15/h1-8H,(H2,16,17,18,19,20)

InChI Key

RLXIOEIZRDLFJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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